![molecular formula C8H8F3NO B2358551 [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol CAS No. 1823366-27-3](/img/structure/B2358551.png)
[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” is a useful research chemical . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” can be achieved from 2-Chloro-3-(trifluoromethyl)pyridine . The synthesis and applications of TFMP and its derivatives are widely used in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular structure of “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” is represented by the Inchi Code: 1S/C9H10F3NO2/c1-6-7(4-14)13-3-2-8(6)15-5-9(10,11)12/h2-3,14H,4-5H2,1H3 .Applications De Recherche Scientifique
Drug Development
The trifluoromethyl group, which is present in “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol”, is a common feature in many FDA-approved drugs . This group can enhance the drug’s potency, as seen in a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring, which exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which include “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol”, are widely used in the agrochemical industry . They are primarily used to protect crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Inhibition of Collagen Synthesis
Compounds similar to “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” have been found to inhibit collagen synthesis in various models of fibrosis . This could potentially be applied to the treatment of fibrotic diseases.
Antioxidant Properties
Some compounds containing the pyridine moiety, like “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol”, have been found to exhibit antioxidant properties . This could potentially be applied in the treatment of diseases where oxidative stress plays a role.
Anti-Inflammatory Properties
Compounds similar to “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” have been found to exhibit anti-inflammatory properties . This could potentially be applied in the treatment of inflammatory diseases.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[3-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-6(8(9,10)11)2-3-12-7(5)4-13/h2-3,13H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZFSGGNVLORMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2358470.png)
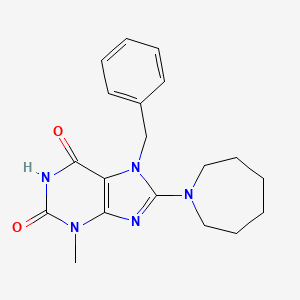
![5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol](/img/structure/B2358472.png)
![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)
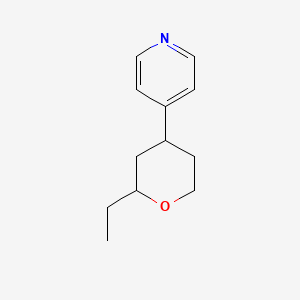
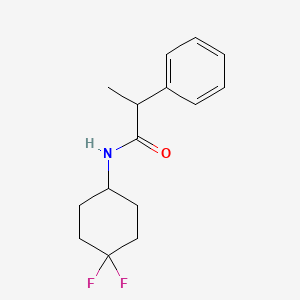
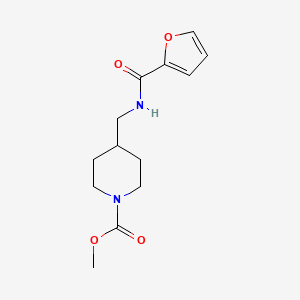
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2358479.png)
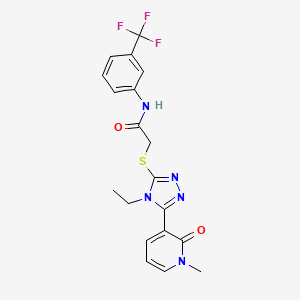
![exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2358482.png)
![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)

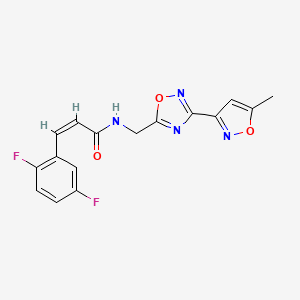
![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2358490.png)